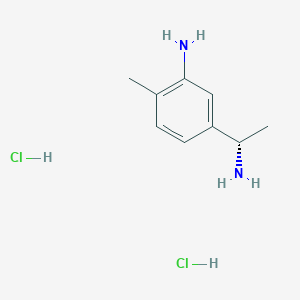

(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride

Description

(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride is a chiral organic compound featuring a benzene ring substituted with a methyl group at position 2 and a 1-aminoethyl group at position 3. The dihydrochloride salt enhances its stability and solubility in aqueous systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[(1S)-1-aminoethyl]-2-methylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIWTRNBZQUMAG-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the use of engineered transaminase enzymes, which can convert substrates like 3’-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess and conversion rates . Another approach involves direct catalytic asymmetric synthesis using chemocatalysts that facilitate the transformation of pre-prepared or in situ formed NH imines .

Industrial Production Methods

Industrial production of this compound often employs scalable and atom-economical routes. These methods include the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . These processes are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and halogenated or nitrated aromatic compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups to form chiral amines . Additionally, it can participate in various biochemical pathways, influencing the synthesis and metabolism of other compounds.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Structural Insights :

- Backbone Variation: Unlike the aniline core of the target compound, (2S)-2,5-Diaminopentanamide diHCl has a linear aliphatic chain, reducing aromatic interactions but enhancing flexibility.

- Heterocyclic vs. Aromatic : The nitroimidazole analog introduces a heterocyclic ring, likely altering redox properties and biological targeting (e.g., antimicrobial activity).

- Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity and metabolic stability compared to the methyl group in the target compound .

Physicochemical Properties

Key Observations :

- Salt Form: The dihydrochloride salts (target compound and ) improve water solubility compared to non-salt analogs like .

- Thermal Stability: The nitroimidazole analog has a defined melting point (195°C), suggesting higher thermal stability than the aliphatic diaminopentanamide .

Risk Assessment :

- The diaminopentanamide lacks acute toxicity classification but requires standard amine-handling precautions .

Biological Activity

(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available aniline derivatives.

- Reagents : Common reagents include hydrochloric acid for dihydrochloride formation and various coupling agents for amine modifications.

- Yield : The overall yield of the synthesis can vary but is typically optimized through reaction conditions such as temperature and reaction time.

Pharmacological Properties

The compound has been studied for its activity as a potential D3 dopamine receptor agonist. High-throughput screening assays have demonstrated that it can stimulate β-arrestin recruitment to the D3 receptor, indicating its role in dopaminergic signaling pathways. Notably, it exhibited no measurable agonist activity at the D2 receptor, suggesting a selective action that could minimize side effects associated with broader dopamine receptor activation .

- Dopamine Receptor Interaction : The compound acts primarily on the D3 dopamine receptor, which is implicated in various neurological functions. Its ability to selectively activate this receptor without affecting the D2 receptor is significant for therapeutic applications in conditions like Parkinson's disease and schizophrenia.

- Cell Viability and Cytotoxicity : Studies have indicated that this compound can influence cell viability through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. This effect has been observed in glioblastoma cell lines, where the compound induced significant morphological changes and cell detachment at specific concentrations .

Study 1: D3 Receptor Agonism

A study conducted using a β-arrestin recruitment assay identified this compound as a potent agonist at the D3 receptor with an EC50 value of 710 nM. This study highlighted its potential therapeutic role in modulating dopaminergic signaling without activating the D2 receptor, thus reducing the risk of typical side effects associated with non-selective dopamine agonists .

Study 2: Cytotoxicity in Glioblastoma Cells

In vitro experiments demonstrated that treatment with this compound resulted in significant cytoplasmic vacuolization in U251 glioblastoma cells. The growth inhibitory concentration (GI50) was determined, showcasing its potential as an anti-cancer agent. The morphological assessment revealed that at a concentration of 10 μM, most cells became non-viable within 48 hours, indicating robust cytotoxicity .

Data Tables

| Parameter | Value |

|---|---|

| EC50 (D3R) | 710 nM |

| GI50 (U251 Cells) | 10 μM |

| Cell Morphology Changes | Significant vacuolization |

| Time to Non-viability | 48 hours |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors (P261) and prevent skin/eye contact (P262) .

- Work in a fume hood for synthesis or weighing procedures due to uncharacterized toxicological properties .

- Store in a cool, dry environment (2–8°C) to maintain stability, as recommended for structurally similar dihydrochloride salts .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer :

- Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and a mobile phase of hexane:isopropanol (80:20) with 0.1% diethylamine. Compare retention times to racemic standards .

- Use polarimetry to measure optical rotation ([α]D) and cross-validate against literature values for stereoisomeric analogs (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride) .

Q. What synthetic routes are reported for analogous dihydrochloride salts, and how can they inform the synthesis of this compound?

- Methodological Answer :

- Reductive amination of 2-methylaniline derivatives using sodium cyanoborohydride in HCl-saturated methanol yields primary amine dihydrochlorides .

- Acidic workup (e.g., concentrated HCl) is critical to isolate the dihydrochloride salt, as seen in the synthesis of (2S)-2,5-diaminopentanamide dihydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Perform dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to account for variable solubility and stability .

- Use orthogonal assays (e.g., calcium flux measurements vs. kinase inhibition screens) to differentiate direct and indirect effects, as demonstrated in studies of RhoA/ROK pathway modulators .

Q. What strategies are recommended for assessing the compound's interaction with G-protein-coupled receptors (GPCRs) in smooth muscle models?

- Methodological Answer :

- Conduct myosin light-chain phosphorylation assays in isolated smooth muscle tissues to evaluate Ca²⁺ sensitization/desensitization effects .

- Pair with Rho-kinase (ROK) inhibitors (e.g., Y-27632) to isolate contributions of the RhoA/ROK pathway, a common target of amine derivatives .

Q. How can metabolic stability and degradation pathways of this compound be characterized in vitro?

- Methodological Answer :

- Use liver microsomal assays (human/rat) with NADPH cofactors to identify phase I metabolites. Analyze via LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Compare degradation kinetics under oxidative (H₂O₂) vs. hydrolytic (pH 9 buffer) conditions to prioritize formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.